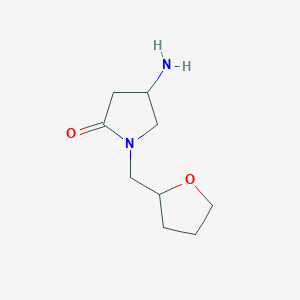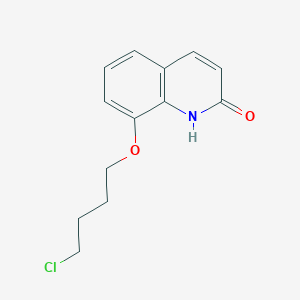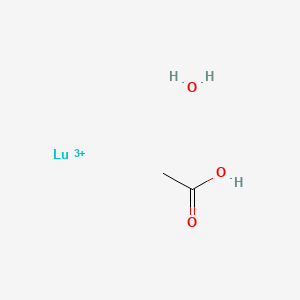
Acetic acid;lutetium(3+);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;lutetium(3+);hydrate, also known as lutetium(III) acetate hydrate, is a chemical compound with the molecular formula C₆H₁₁LuO₇. It is a white solid that is soluble in water and is commonly used in various scientific and industrial applications. This compound is a salt formed from acetic acid and lutetium, a rare earth metal. It is often used in research and development due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetium(III) acetate hydrate can be synthesized through the reaction of lutetium oxide or lutetium hydroxide with acetic acid. The reaction typically involves dissolving lutetium oxide or hydroxide in acetic acid, followed by crystallization to obtain the hydrate form. The general reaction can be represented as:
Lu2O3+6CH3COOH→2Lu(CH3COO)3+3H2O
Industrial Production Methods
Industrial production of lutetium(III) acetate hydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity lutetium oxide and acetic acid, with controlled reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and drying processes to obtain the desired hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Lutetium(III) acetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the acetate groups are replaced by other ligands.
Complexation Reactions: It forms complexes with various organic and inorganic ligands, which can be used in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with lutetium(III) acetate hydrate include other carboxylic acids, amines, and phosphines. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from reactions involving lutetium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reacting it with phosphines can yield lutetium-phosphine complexes, which are useful in catalysis.
Applications De Recherche Scientifique
Lutetium(III) acetate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various lutetium compounds and complexes.
Biology: Employed in studies involving rare earth elements and their interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials, such as catalysts and phosphors.
Mécanisme D'action
The mechanism of action of lutetium(III) acetate hydrate involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, depending on the specific application. For example, in radiopharmaceuticals, lutetium complexes can target cancer cells and deliver therapeutic radiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lutetium(III) chloride
- Lutetium(III) nitrate
- Lutetium(III) sulfate
Comparison
Compared to other lutetium compounds, lutetium(III) acetate hydrate is unique due to its acetate ligands, which provide specific reactivity and solubility properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of organic-inorganic hybrid materials.
Propriétés
Formule moléculaire |
C2H6LuO3+3 |
|---|---|
Poids moléculaire |
253.03 g/mol |
Nom IUPAC |
acetic acid;lutetium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Lu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
Clé InChI |
AJKGSGQGQAXMRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.O.[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


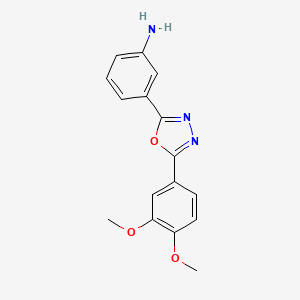
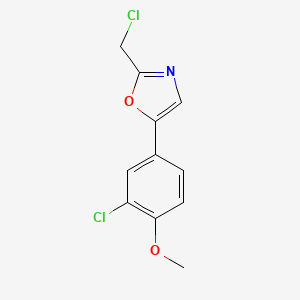
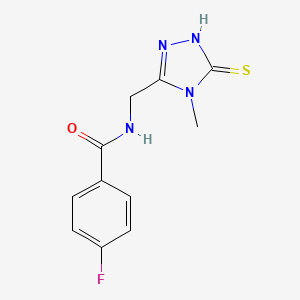

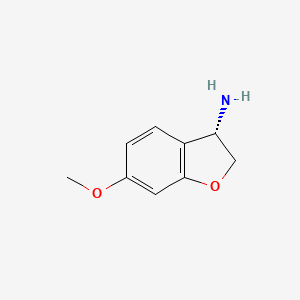
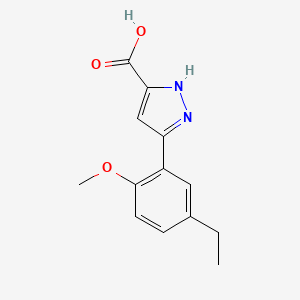
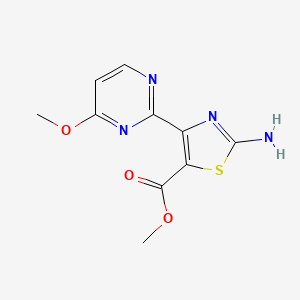
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)


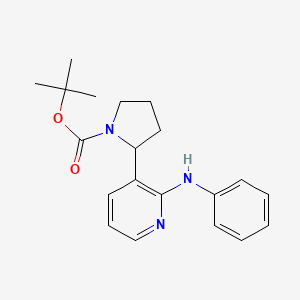
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)
